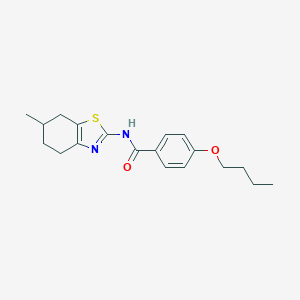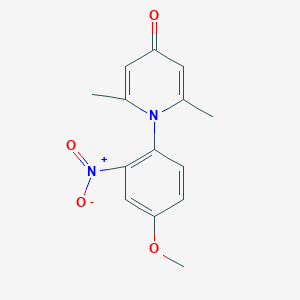
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine, also known as PNU-22394, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has also been found to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In cancer cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to induce cell cycle arrest and apoptosis. In cardiac cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has some limitations, such as its relatively high cost and limited availability in some regions.
Orientations Futures
There are several future directions for the research on 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine. One potential area of investigation is the development of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine derivatives with improved pharmacological properties. Another future direction is the investigation of the molecular targets of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and the signaling pathways involved in its pharmacological effects. Additionally, the therapeutic potential of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine in other diseases, such as neurodegenerative disorders and metabolic diseases, could be explored.
Conclusion:
In conclusion, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is a promising compound with potential therapeutic applications in various fields. Its synthesis method has been optimized for large-scale production, and its pharmacological properties have been extensively studied. Further research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and its potential therapeutic applications in different diseases.
Méthodes De Synthèse
The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinemethanol with methylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective effects against neuronal damage induced by oxidative stress. In oncology, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its anti-tumor activity, and it has been found to inhibit the growth of various cancer cell lines. In cardiovascular diseases, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential to reduce myocardial infarction size and improve cardiac function.
Propriétés
Nom du produit |
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
Formule moléculaire |
C11H17N3O2S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
1-methylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3 |
Clé InChI |
BNPFEROTGSWEBV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)




![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
